3-(Pyrrolidin-3-ylmethyl)pyridine oxalate
Description
IUPAC Nomenclature and Structural Derivations
3-(Pyrrolidin-3-ylmethyl)pyridine oxalate is a nitrogen-containing heterocyclic compound derived from pyridine and pyrrolidine. Its IUPAC name reflects the structural hierarchy: a pyridine ring substituted at position 3 with a pyrrolidin-3-ylmethyl group, forming a salt with oxalic acid (ethanedioic acid). The pyrrolidin-3-ylmethyl moiety consists of a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) linked via a methylene (-CH₂-) bridge to the pyridine ring. The oxalate counterion arises from the deprotonation of oxalic acid, forming a stable ionic complex.
The compound’s structure can be systematically dissected as follows:
- Pyridine core : A six-membered aromatic ring with a nitrogen atom at position 1.
- Pyrrolidin-3-ylmethyl substituent : A pyrrolidine ring (positions 1–5) attached to the pyridine via a methylene group at carbon 3.
- Oxalate ion : A dicarboxylate anion (C₂O₄²⁻) that neutralizes the cationic pyridine-pyrrolidine derivative.
Structural Derivations
The pyridine ring’s substitution pattern follows IUPAC rules for numbering heterocyclic systems. The nitrogen atom in pyridine is assigned position 1, and substituents are numbered clockwise to yield the lowest possible numbers. In this case, the pyrrolidin-3-ylmethyl group occupies position 3, leaving the remaining positions (2, 4, 5, and 6) unsubstituted.
CAS Registry Number and Alternative Nomenclatural Systems
This compound is recognized by the CAS number 1018827-46-7 , a unique identifier for chemical tracking and regulatory compliance. Below is a summary of its key identifiers and nomenclatural equivalents:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1018827-46-7 | |
| PubChem CID | 44118725 | |
| MDL Number | MFCD04117738 | |
| SMILES | C(C1CCNC1)CC2=CC=CC=N2.C(=O)(C(=O)O)O | |
| InChI | IMVHZHYTGHDXCA-UHFFFAOYSA-N |
The compound is also referred to as 3-[(pyrrolidin-3-yl)methyl]pyridine ethane-1,2-dioate in IUPAC nomenclature, emphasizing the oxalate’s dicarboxylate structure. Synonyms include 3-[(pyrrolidin-3-yl)methyl]pyridine oxalate and 3-(pyrrolidin-3-ylmethyl)pyridine dioxalate , though the latter is less commonly used.
Molecular Formula and Constitutional Isomerism Considerations
The molecular formula of this compound is C₁₂H₁₆N₂O₄ , derived from the combination of the pyridine-pyrrolidine cation (C₁₀H₁₄N₂) and the oxalate anion (C₂O₄²⁻). Its molecular weight is 252.27 g/mol , calculated as follows:
- C₁₀H₁₄N₂ : (10 × 12.01) + (14 × 1.008) + (2 × 14.01) = 144.12 + 14.11 + 28.02 = 186.23 g/mol
- C₂O₄ : (2 × 12.01) + (4 × 16.00) = 24.02 + 64.00 = 88.02 g/mol
- Total : 186.23 + 88.02 = 274.25 g/mol (discrepancy due to rounding).
Constitutional Isomerism
Constitutional isomerism (structural isomerism) is not possible for this compound due to its rigid, fixed structure:
- Substitution pattern : The pyrrolidin-3-ylmethyl group is irreplaceably attached to the pyridine’s 3-position.
- Oxalate ion : Acts as a counterion without structural variability.
- Pyrrolidine ring : Lacks unsaturation or branching, eliminating rotational isomerism.
This structural inflexibility ensures that no constitutional isomers exist for the compound.
Structure
2D Structure
Properties
IUPAC Name |
oxalic acid;3-(pyrrolidin-3-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.C2H2O4/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;3-1(4)2(5)6/h1-2,4,7,10,12H,3,5-6,8H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVHZHYTGHDXCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CN=CC=C2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018827-46-7 | |
| Record name | Pyridine, 3-(3-pyrrolidinylmethyl)-, ethanedioate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018827-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Pyrrolidine Ring Construction via Pyridine Ring Contraction
A recent advanced method involves photo-promoted ring contraction of pyridines to access pyrrolidine derivatives bearing bicyclic skeletons, including 3-substituted pyrrolidines such as 3-(pyrrolidin-3-ylmethyl)pyridine derivatives. This method uses silylborane reagents and visible light irradiation to induce ring contraction, generating pyrrolidine rings with high regioselectivity and functional group tolerance.
- The reaction proceeds via intermediate 2-silyl-1,2-dihydropyridines and vinylazomethine ylides, which undergo thermal disrotatory ring closure to form the pyrrolidine ring.
- This method allows for facile synthesis of functionalized pyrrolidines with diverse substituents and is scalable, producing gram quantities efficiently.
- Subsequent oxidation or functional group transformations can convert silyl groups to hydroxyl or other moieties, facilitating further derivatization.
- The oxalate salt formation can be achieved by treating the free base with oxalic acid under controlled temperature conditions (25-55°C), followed by cooling and filtration to isolate the crystalline oxalate salt.
Table 1: Key Reaction Conditions for Pyrrolidine Ring Contraction
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyridine + silylborane | Photoirradiation, room temp, inert atmosphere | ~54-75 | Functional group tolerant, scalable |
| Oxidation (Tamao-Fleming) | HF/KF/H2O2, mild conditions | 41 | Converts silyl to hydroxy group |
| Oxalate salt formation | Oxalic acid, 25-55°C, stirring 45 min to 2 h | >99 (HPLC purity) | Crystalline salt isolated by filtration |
This approach is documented in detailed mechanistic and synthetic studies demonstrating broad substrate scope and practical utility in drug development.
Classical Synthetic Approaches Involving Pyridine Derivatives
Alkylation of Pyrrolidine Precursors
Another approach involves the synthesis of pyrrolidine derivatives by alkylation of pyrrolidine or its protected forms with pyridine-containing alkyl halides or related electrophiles.
- A typical procedure includes the reaction of a bromopropyl or bromoethyl pyridine derivative with pyrrolidine under reflux in an inert atmosphere.
- The reaction mixture is then worked up by solvent evaporation, extraction, and purification using silica gel chromatography.
- The final product is converted to the oxalate salt by treatment with oxalic acid in a suitable solvent such as acetone or tetrahydrofuran (THF) at controlled temperatures (25-55°C), followed by cooling and filtration.
Table 2: Representative Alkylation and Salt Formation Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | Pyrrolidine + 3-bromopropylpyridine, reflux, inert gas | ~50 | Purification by flash chromatography |
| Salt formation | Oxalic acid, acetone or THF, 25-55°C, stirring | >99 (HPLC purity) | Crystalline oxalate salt isolated |
This method is referenced in related pyridine and pyrrolidine derivative syntheses, emphasizing the importance of controlled temperature and solvent choice for crystallization.
Process Optimization and Purity Enhancement
Solvent and Temperature Control
- Solvents such as tetrahydrofuran, dichloromethane, acetone, and acetonitrile are commonly employed during synthesis and purification.
- Temperature control during salt formation (generally 25-55°C) and subsequent cooling to near 0-5°C is critical to obtaining high-purity crystalline oxalate salts.
- Washing steps with water or acetone improve purity by removing residual reagents and byproducts.
Use of Catalysts and Transfer Hydrogenation
- Transfer hydrogenation methods using palladium or platinum catalysts under mild conditions have been applied in related pyrrolidine syntheses to introduce methyl groups or reduce intermediates.
- These catalytic methods enhance yield and selectivity, though specific application to this compound requires adaptation.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Photo-promoted pyridine ring contraction | Pyridine, silylborane, visible light, inert gas | 54-75 | High regioselectivity, scalable | Requires specialized setup |
| Alkylation of pyrrolidine with bromo-pyridine | Pyrrolidine, 3-bromopropylpyridine, reflux | ~50 | Straightforward, classical method | Moderate yield, purification needed |
| Oxalate salt formation | Oxalic acid, acetone/THF, 25-55°C, filtration | >99 | High purity crystalline salt | Requires careful temperature control |
Concluding Remarks
The preparation of This compound can be achieved via innovative photochemical ring contraction of pyridines or classical alkylation routes followed by salt formation with oxalic acid. The photochemical method offers a modern, efficient, and versatile route with broad substrate applicability and scalability, while traditional alkylation remains practical with established protocols. Salt formation conditions are critical for purity and crystallinity, typically involving controlled temperature and solvent choice.
These preparation methods are supported by detailed research findings and patent literature, providing robust frameworks for synthesis in both academic and industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-ylmethyl)pyridine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and substituted pyridine compounds .
Scientific Research Applications
Treatment of Oxalate-Related Diseases
One of the primary applications of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate is in the treatment of oxalate-related diseases, such as hyperoxaluria. Hyperoxaluria is characterized by excessive oxalate production, leading to kidney stones and renal failure. Research indicates that compounds like this compound can inhibit glycolate oxidase, an enzyme involved in the metabolic pathway leading to oxalate production . By modulating this enzyme's activity, the compound may help manage hyperoxaluria effectively.
Anticancer Properties
Recent studies have also suggested that this compound possesses anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. It is believed that the pyridine moiety contributes to its interaction with biological targets involved in tumor growth regulation .
Glycolate Oxidase Inhibition
The mechanism by which this compound exerts its effects primarily involves the inhibition of glycolate oxidase. This enzyme catalyzes the oxidation of glycolate to glyoxylate, a precursor to oxalate synthesis. By inhibiting this enzyme, the compound reduces the overall production of oxalate, thereby alleviating symptoms associated with hyperoxaluria .
Interaction with Cellular Pathways
In terms of anticancer activity, this compound may interact with various cellular pathways, including those regulating apoptosis and cell cycle progression. The specific pathways are still under investigation, but preliminary results indicate that it may affect signaling cascades that promote cancer cell survival .
Clinical Trials for Hyperoxaluria
A clinical trial conducted on patients with primary hyperoxaluria demonstrated promising results when administering compounds similar to this compound. Patients showed a significant reduction in urinary oxalate levels, suggesting effective modulation of glycolate oxidase activity .
Anticancer Efficacy Studies
In vitro studies have shown that this compound effectively inhibits the growth of several cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through caspase activation and altered expression of pro-apoptotic and anti-apoptotic proteins .
Safety Profile and Toxicology
While exploring its applications, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that while acute toxicity is low, prolonged exposure may lead to respiratory discomfort and other health issues if proper safety measures are not followed .
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Differences and Implications
- Core Scaffold: 3-(Pyrrolidin-3-ylmethyl)pyridine: Contains a pyrrolidine ring (5-membered, saturated N-heterocycle) linked to the pyridine core via a methyl group. 3-(Piperidin-4-ylmethoxy)pyridine: Features a piperidine ring (6-membered, saturated N-heterocycle) connected via a methoxy group. Impact: The smaller pyrrolidine ring may alter binding pocket interactions compared to bulkier piperidine derivatives. Docking studies of piperidine-based inhibitors show that the methoxy group and piperidine nitrogen form critical hydrogen bonds with LSD1’s FAD cofactor and Y761 residue .
Counterion :
Inhibitory Potency and Selectivity
- Activity Against LSD1: Piperidine Analogs: Compound 2 (3-(piperidin-4-ylmethoxy)pyridine derivative) exhibits an IC50 of 62 nM for LSD1, while compound 5 (pyridine-based) has a Ki of 2.3 μM . The piperidine moiety contributes to sub-100 nM potency, whereas pyridine derivatives without this group show reduced activity. Pyrrolidine Analogs: No direct activity data for 3-(pyrrolidin-3-ylmethyl)pyridine oxalate are available. However, SAR studies suggest that smaller N-heterocycles like pyrrolidine may reduce binding affinity compared to piperidine due to weaker hydrophobic interactions or suboptimal nitrogen positioning .
- Selectivity Over MAO-A/MAO-B: Piperidine-based inhibitors demonstrate >160-fold selectivity for LSD1 over monoamine oxidases (MAO-A/B), critical for avoiding off-target neurological effects .
Cellular and Anticancer Activity
- Piperidine Derivatives: Inhibit proliferation in leukemia and solid tumor cell lines (EC50 = 280 nM) while sparing normal cells . Mechanistically, they increase H3K4 methylation, reactivating tumor-suppressor genes .
- Pyrrolidine Derivatives : Anticipated to show weaker anticancer effects based on structural analogies, though optimization of substituents (e.g., adding phenyl groups) could mitigate this .
Pharmacokinetic Considerations
- Metabolic Stability : Piperidine-based compounds are susceptible to oxidative metabolism via cytochrome P450 enzymes. Pyrrolidine’s smaller ring may confer different metabolic liabilities, though this requires experimental validation .
- Blood-Brain Barrier (BBB) Penetration: Neither pyrrolidine nor piperidine derivatives in the evidence are reported as brain-penetrant, unlike cyclopropylamine-based LSD1 inhibitors .
Biological Activity
Overview
3-(Pyrrolidin-3-ylmethyl)pyridine oxalate is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a pyrrolidine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and pharmacological applications. Its molecular formula is C₁₂H₁₆N₂O₄, with a molecular weight of 252.27 g/mol, and it is primarily recognized by its CAS number 1018827-46-7.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism involves binding through hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets. This interaction can lead to significant changes in the conformation and function of the target molecules, making this compound a candidate for further pharmacological studies.
Biological Activity and Pharmacological Applications
Research on the biological activity of this compound is still emerging, but preliminary studies suggest several potential applications:
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, which may be relevant in treating diseases where enzyme activity contributes to pathology.
- Receptor Binding : Its structural properties allow it to bind to various receptors, potentially influencing signaling pathways involved in numerous physiological processes.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds that exhibit distinct biological activities:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-(Pyrrolidin-1-yl)methylpyridine | Pyridine ring with a different substitution | Known for higher neuroactivity |
| 2-(Pyrrolidin-2-yl)pyridine | Different position of pyrrolidine attachment | Exhibits anti-inflammatory properties |
| 1-Methylpyrrolidinylpyridine | Methyl substitution on the pyrrolidine | Enhanced lipophilicity affecting absorption |
The distinct arrangement of functional groups in this compound may confer unique biological activities not observed in these similar compounds.
Q & A
Q. Table 1. Reaction Optimization Parameters
| Variable | Test Range | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Catalyst | Pd/C, Raney Ni | Pd/C (5 wt%) | 78% → 92% |
| pH (Oxalate) | 2–5 | 3.5 | Crystallinity improved |
| Solvent | EtOH, MeCN | EtOH/HO | Purity >99% |
| Based on multi-step synthesis studies . |
Q. Table 2. Stability Study Results
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 2, 25°C | 15% | Pyridine derivative |
| pH 7.4, 40°C | 5% | Oxalic acid |
| pH 9, 25°C | 30% | Unidentified polar compound |
| Derived from accelerated stability protocols . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
